Superior Antiproliferative Activity in H1975 NSCLC Cells Compared to Osimertinib
EGFR-IN-107 (compound 3r) demonstrates superior antiproliferative activity in H1975 cells, a model of NSCLC harboring the L858R/T790M double mutation, when directly compared to its parent compound, osimertinib [1]. While exact IC50 values for this specific comparison are not provided in the abstract, the study explicitly states that 3r exhibits superior activity. This is further supported by flow cytometry data showing that treatment with 3r induces a higher rate of apoptosis in H1975 cells compared to osimertinib at the same concentration and time point [2].
| Evidence Dimension | Antiproliferative and pro-apoptotic activity in H1975 cells |
|---|---|
| Target Compound Data | Superior antiproliferative activity; Higher apoptosis ratio (exact values not available, but qualitatively superior based on flow cytometry) [REFS-1, REFS-2] |
| Comparator Or Baseline | Osimertinib: Lower antiproliferative activity; Lower apoptosis ratio [REFS-1, REFS-2] |
| Quantified Difference | Superior (exact fold-change not available) |
| Conditions | H1975 NSCLC cell line (L858R/T790M); 24-hour treatment; apoptosis measured by Annexin V/PI flow cytometry [2] |
Why This Matters
This head-to-head evidence validates the selection of EGFR-IN-107 over osimertinib for studies requiring maximal anti-tumor activity in this specific, clinically relevant double-mutant NSCLC model.
- [1] Feng, R., Zhen, Y. Q., Wu, D., Sun, L., Xu, J. B., Li, X., ... & Gao, F. (2024). Late-stage modification of complex drug: Base-controlled Pd-catalyzed regioselective synthesis and bioactivity of arylated osimertinibs. Science Advances, 10(10), eadl0026. View Source
- [2] Feng, R., et al. (2024). Figure 3: Compounds 3e and 3r inhibited cell proliferation and induced apoptosis of H1975 cells. PMC10923520. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC10923520/figure/F3/ View Source
